molecular formula C11H12O4 B3048416 Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate CAS No. 168271-92-9

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Cat. No.: B3048416
CAS No.: 168271-92-9
M. Wt: 208.21 g/mol
InChI Key: ANGLQDXWZIXJCL-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is an organic compound belonging to the benzofuran family This compound is characterized by a benzofuran ring system fused with a tetrahydro ring and an ethyl ester group

Scientific Research Applications

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate are not well-documented in the literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid.

    Reduction: Formation of ethyl 4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate.

    Substitution: Formation of various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but contains a sulfur atom instead of oxygen.

    Ethyl 4-oxo-4,5,6,7-tetrahydro-1-indole-3-carboxylate: Contains a nitrogen atom in the ring structure.

Uniqueness

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is unique due to its specific benzofuran ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-14-11(13)7-6-15-9-5-3-4-8(12)10(7)9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGLQDXWZIXJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C1C(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469705
Record name Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168271-92-9
Record name Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (28.2 g, 157 mmol) in ethyl alcohol (500 mL) under nitrogen at ambient temperature was added acetyl chloride(56 mL, 783 mmol) dropwise. After stirring 1 h, the solution was then heated at reflux for 1 h. The solution was cooled and concentrated in vacuo. The residue was taken up into dichloromethane, washed with aqueous sodium bicarbonate, washed quickly with 1N sodium hydroxide, dried over magnesium sulfate, filtered, and concentrated in vacuo to afford ethyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate as an oil. A mixture of this ester (24.46 g, 117 mmol) and ammonium acetate (15.85 g, 206 mmol) in N,N-dimethylformamide (225 mL) was heated at 100° C. under Nitrogen for 1.25 h. The mixture was cooled, poured into ice water, and extracted two times with dichloromethane. The combined organic extracts were washed with water, dried over magnesium sulfate, filtered, concentrated in vacuo, and the residue triturated with ether to give ethyl 4-oxo-4,5,6,7-tetrahydroindole-3-carboxylate. A mixture of this ester (11.31 g, 55 mmol) in 5N sodium hydroxide (200 mL) and ethanol (20 mL) was heated at reflux for 1h. After cooling in an ice bath, the mixture was acidified with concentrated hydrochloric acid, the precipitate filtered, rinsed with ice water, and dried in vacuo to afford 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid. m.p. 269°-270° C.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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